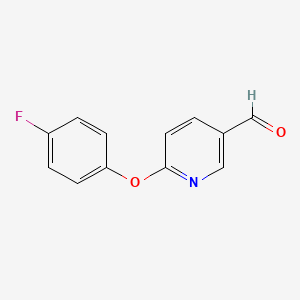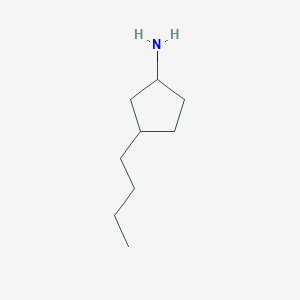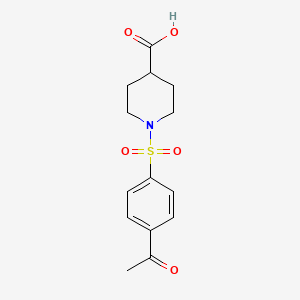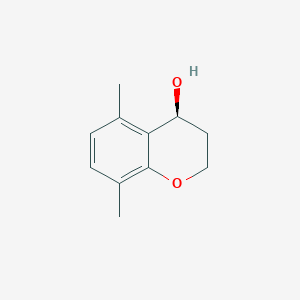
6-(4-Fluorophenoxy)pyridine-3-carbaldehyde
Overview
Description
6-(4-Fluorophenoxy)pyridine-3-carbaldehyde (FPCA) is a heterocyclic compound containing a pyridine ring and a carbaldehyde group. It is a colorless solid that is soluble in organic solvents such as ethanol and acetone. FPCA has been widely studied due to its potential applications in organic synthesis and medicinal chemistry. It is used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Furthermore, FPCA has been shown to have a variety of biochemical and physiological effects, which make it a promising target for further research.
Scientific Research Applications
6-(4-Fluorophenoxy)pyridine-3-carbaldehyde has been widely studied for its potential applications in organic synthesis and medicinal chemistry. In particular, it has been used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Furthermore, 6-(4-Fluorophenoxy)pyridine-3-carbaldehyde has been studied for its potential applications in the treatment of cancer and other diseases. It has also been investigated for its ability to inhibit the growth of certain bacteria and fungi.
Mechanism of Action
The mechanism of action of 6-(4-Fluorophenoxy)pyridine-3-carbaldehyde is not fully understood. However, it is believed to interact with various cellular targets, including enzymes, receptors, and transporters. These interactions may lead to changes in the expression of various genes, resulting in the modulation of various biochemical and physiological processes. Furthermore, 6-(4-Fluorophenoxy)pyridine-3-carbaldehyde has been shown to inhibit the activity of certain enzymes, which may lead to the inhibition of certain metabolic pathways.
Biochemical and Physiological Effects
6-(4-Fluorophenoxy)pyridine-3-carbaldehyde has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, as well as to modulate the expression of various genes. Furthermore, 6-(4-Fluorophenoxy)pyridine-3-carbaldehyde has been shown to inhibit the activity of certain enzymes, which may lead to the inhibition of certain metabolic pathways. Additionally, 6-(4-Fluorophenoxy)pyridine-3-carbaldehyde has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant effects.
Advantages and Limitations for Lab Experiments
6-(4-Fluorophenoxy)pyridine-3-carbaldehyde has several advantages for laboratory experiments. It is a relatively inexpensive and readily available starting material for the synthesis of various organic compounds. Furthermore, it has a wide range of applications in organic synthesis and medicinal chemistry. However, there are some limitations to its use in laboratory experiments. For example, 6-(4-Fluorophenoxy)pyridine-3-carbaldehyde is a relatively unstable compound, which can make it difficult to work with in certain situations. Additionally, it can be toxic if not handled properly.
Future Directions
There are several potential future directions for research on 6-(4-Fluorophenoxy)pyridine-3-carbaldehyde. One potential direction is to further study its biochemical and physiological effects. This could include investigating its effects on various cellular targets and its potential applications in the treatment of various diseases. Additionally, further research could focus on the development of new methods for the synthesis of 6-(4-Fluorophenoxy)pyridine-3-carbaldehyde and its derivatives. Finally, further research could focus on the development of new applications for 6-(4-Fluorophenoxy)pyridine-3-carbaldehyde, such as its use in the synthesis of pharmaceuticals or agrochemicals.
properties
IUPAC Name |
6-(4-fluorophenoxy)pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO2/c13-10-2-4-11(5-3-10)16-12-6-1-9(8-15)7-14-12/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXDXKVFZZZMJQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC=C(C=C2)C=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Fluorophenoxy)pyridine-3-carbaldehyde | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Chlorophenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole](/img/structure/B2785389.png)
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2785391.png)
![Methyl 2-[2-(4-chlorobenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2785393.png)
![3-[[(E)-3-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2785394.png)
![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2785395.png)
![4-chloro-3-nitro-N-(7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide](/img/structure/B2785397.png)


![N,N-dimethyl-4-(trifluoromethyl)-6-{4-[3-(trifluoromethyl)phenyl]piperazino}-2-pyrimidinamine](/img/structure/B2785403.png)
![(5-Fluorobenzo[b]thiophen-2-yl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone](/img/structure/B2785404.png)

![2-[3-[[4-(4-Methoxyphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]propyl]isoindole-1,3-dione](/img/structure/B2785406.png)

